molecular formula C7H12O4 B14385119 Ethyl 3-hydroxy-3-methyl-2-oxobutanoate CAS No. 90054-60-7

Ethyl 3-hydroxy-3-methyl-2-oxobutanoate

Cat. No.: B14385119
CAS No.: 90054-60-7
M. Wt: 160.17 g/mol
InChI Key: NRYDVQMXTUOSIA-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-methyl-2-oxobutanoate (C₇H₁₄O₃, MW 146.18 g/mol, CAS 18267-36-2) is a branched-chain keto ester featuring both hydroxyl and oxo functional groups. Its structure includes a 3-hydroxy-3-methyl moiety adjacent to a 2-oxobutanoate ester (). This compound is notable in biochemical pathways, serving as an intermediate in the biosynthesis of valine, leucine, and isoleucine via isomerization from 2-acetolactate by ketol-acid reductoisomerase (EC 5.4.99.3) (). Physicochemical properties include a McGowan characteristic volume of 1.19 m³/mol and a logP (octanol-water) of 0.75, indicating moderate hydrophobicity ().

Properties

CAS No.

90054-60-7

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

ethyl 3-hydroxy-3-methyl-2-oxobutanoate

InChI

InChI=1S/C7H12O4/c1-4-11-6(9)5(8)7(2,3)10/h10H,4H2,1-3H3

InChI Key

NRYDVQMXTUOSIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-3-methyl-2-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds via aldol condensation, followed by dehydration to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-methyl-2-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-3-methyl-2-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-methyl-2-oxobutanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxy group can form hydrogen bonds, while the keto group can undergo nucleophilic addition reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituent Variations

Ethyl 2-Substituted-3-Oxobutanoates
Compound Name Substituent (R) Molecular Formula MW (g/mol) Key Features/Applications References
Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate -m-NO₂ benzylidene C₁₂H₁₁NO₅ 249.22 Nitro group enhances electrophilicity; used in synthetic chemistry ().
Ethyl 2-(4-carboxybenzylidene)-3-oxobutanoate -p-COOH benzylidene C₁₃H₁₂O₅ 248.23 Carboxylic acid substituent improves water solubility ().
Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate 3-Cl-phenylhydrazone C₁₂H₁₃ClN₂O₃ 284.70 Planar hydrazone structure; potential biological activity ().

Key Differences :

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -COOH) increase reactivity in nucleophilic additions compared to the parent compound ().
  • Biological Activity: Hydrazone derivatives (e.g., ethyl 2-(hydrazono)-3-oxobutanoates) exhibit antimicrobial properties due to the N–N linkage ().
Ethyl 2-Methyl-3-Oxobutanoate (CAS 609-14-3)
  • Structure : Lacks the hydroxyl group at position 3 but retains the methyl and oxo groups (C₇H₁₂O₃, MW 144.17) ().
  • Reactivity: Undergoes enzymatic reduction by Klebsiella pneumoniae to yield (2R,3S)-3-hydroxy-2-methylbutanoate with >95% stereoselectivity ().

Functional Group Variations

Ethyl 2-(Hydroxyimino)-3-Oxobutanoate (CAS 5408-04-8)
  • Structure: Oxime (-NOH) replaces the hydroxyl group (C₆H₉NO₄, MW 175.14) ().
  • Applications: Serves as a precursor in heterocyclic synthesis due to its tautomeric equilibrium (keto-enol-oxime) ().
Ethyl 2-Hydroxy-3-Methylbutanoate (CAS 129025-85-0)
  • Structure : Lacks the oxo group (C₇H₁₄O₃, MW 146.18) ().
  • Reactivity : Reduced electrophilicity limits participation in condensation reactions compared to the target compound.

Physicochemical Properties Comparison

Property Ethyl 3-Hydroxy-3-Methyl-2-Oxobutanoate Ethyl 2-Methyl-3-Oxobutanoate Ethyl 2-(3-Nitrobenzylidene)-3-Oxobutanoate
Molecular Weight (g/mol) 146.18 144.17 249.22
logP 0.75 1.02 () ~2.5 (estimated)
Solubility Moderate in polar solvents Low in water Low due to aromatic nitro group
Melting Point (°C) Not reported -20 () 156–158 ()

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